molecular formula C16H15FN2O2 B15170181 1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one CAS No. 918146-02-8

1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one

Cat. No.: B15170181
CAS No.: 918146-02-8
M. Wt: 286.30 g/mol
InChI Key: NGEHZCHNBNMIKO-UHFFFAOYSA-N
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Description

1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one is a complex organic compound that features a unique combination of a fluorophenyl group, a pyridine ring, and an azetidinone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one typically involves multiple steps, starting with the preparation of the fluorophenyl-pyridine intermediate. This intermediate is then reacted with an azetidinone derivative under specific conditions to form the final compound. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl and pyridine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one is unique due to its combination of a fluorophenyl group, a pyridine ring, and an azetidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

918146-02-8

Molecular Formula

C16H15FN2O2

Molecular Weight

286.30 g/mol

IUPAC Name

1-[2-[6-(2-fluorophenyl)pyridin-3-yl]oxyethyl]azetidin-2-one

InChI

InChI=1S/C16H15FN2O2/c17-14-4-2-1-3-13(14)15-6-5-12(11-18-15)21-10-9-19-8-7-16(19)20/h1-6,11H,7-10H2

InChI Key

NGEHZCHNBNMIKO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)CCOC2=CN=C(C=C2)C3=CC=CC=C3F

Origin of Product

United States

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